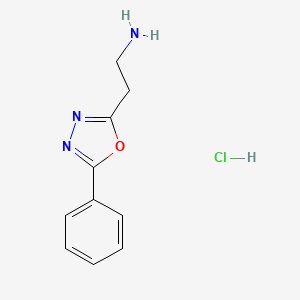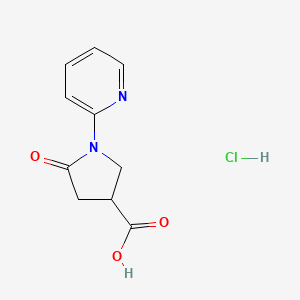
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine dihydrochloride
Overview
Description
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C13H20Cl2N2 and its molecular weight is 275.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to bind to specific receptors, influencing their activity and modulating biochemical pathways. For instance, it interacts with enzymes involved in neurotransmitter synthesis, such as tyrosine hydroxylase and dopamine β-hydroxylase, altering their catalytic efficiency. Additionally, it can bind to transport proteins, affecting the uptake and release of neurotransmitters in synaptic clefts .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating receptor activity and altering intracellular signaling cascades. This compound has been observed to affect gene expression by interacting with transcription factors and modifying their binding to DNA. Furthermore, it impacts cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, triggering conformational changes that activate intracellular signaling pathways. This compound can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors and influencing their ability to bind to promoter regions of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Over extended periods, it may undergo hydrolysis or oxidation, leading to the formation of degradation products. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may enhance neurotransmitter synthesis and release, leading to improved cognitive function and mood regulation. At high doses, it can induce toxic effects, such as oxidative stress and neuronal damage. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which catalyze its oxidation and hydroxylation. The resulting metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. This compound can also influence metabolic flux by modulating the activity of key enzymes involved in energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as organic cation transporters, and distributed to different cellular compartments. Binding proteins may also play a role in its transport, influencing its localization and accumulation within cells. This compound’s distribution is influenced by factors such as tissue perfusion and the presence of binding sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it influences energy production and metabolic processes. Alternatively, it may be directed to the nucleus, where it interacts with transcription factors and modulates gene expression .
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c14-12-5-6-15(9-12)13-7-10-3-1-2-4-11(10)8-13;;/h1-4,12-13H,5-9,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAYXHYKVITTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2CC3=CC=CC=C3C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Dimethoxy-1-[5-methoxy-1,4-bis(phenylmethoxy)phenyl]-2-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B1469813.png)
![[1-(6-Phenylpyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1469816.png)

![Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride](/img/structure/B1469821.png)
![hexahydro-2H-cyclopenta[b][1,4]dithiin-5-one](/img/structure/B1469823.png)
![Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride](/img/structure/B1469824.png)







